5-Chloro-4'-(pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-2-carboxylic acid
Description
5-Chloro-4'-(pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-2-carboxylic acid is a biphenyl-derived compound featuring a chlorine substituent at the 5-position, a carboxylic acid group at the 2-position, and a pyrrolidine sulfonyl moiety at the 4'-position. Its molecular structure combines aromatic and heterocyclic components, making it a candidate for diverse applications, including medicinal chemistry and material science. The carboxylic acid group contributes to solubility and reactivity, enabling salt formation or conjugation with other molecules .
Properties
IUPAC Name |
4-chloro-2-(4-pyrrolidin-1-ylsulfonylphenyl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO4S/c18-13-5-8-15(17(20)21)16(11-13)12-3-6-14(7-4-12)24(22,23)19-9-1-2-10-19/h3-8,11H,1-2,9-10H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVAPLNZXSGQVGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C3=C(C=CC(=C3)Cl)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40692362 | |
| Record name | 5-Chloro-4'-(pyrrolidine-1-sulfonyl)[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40692362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261907-49-6 | |
| Record name | 5-Chloro-4'-(pyrrolidine-1-sulfonyl)[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40692362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-4’-(pyrrolidin-1-ylsulfonyl)-[1,1’-biphenyl]-2-carboxylic acid typically involves multiple steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated benzene derivative and a boronic acid derivative.
Introduction of the Chloro Group: Chlorination of the biphenyl core can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidin-1-ylsulfonyl group, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
5-Chloro-4'-(pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-2-carboxylic acid has been investigated for its potential therapeutic applications:
- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of biphenyl compounds have shown effectiveness against various bacterial strains. The Minimum Inhibitory Concentration (MIC) for related compounds ranges from 3.12 to 12.5 µg/mL against bacteria like Escherichia coli and Staphylococcus aureus .
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| This compound | TBD | Staphylococcus aureus |
| Other related compounds | 3.12 - 12.5 | Escherichia coli |
- Anticancer Properties : The compound's ability to interact with specific enzymes involved in cell proliferation may lead to antiproliferative effects, making it a candidate for cancer treatment research .
Organic Synthesis
In organic chemistry, this compound serves as a valuable building block for synthesizing more complex molecules:
- Reagent in Organic Synthesis : It can be utilized in various reactions such as nucleophilic substitutions and coupling reactions to create derivatives with enhanced properties .
Material Science
The unique chemical properties of this compound make it suitable for applications in the development of specialty chemicals and materials:
- Development of Specialty Chemicals : Its structural features allow for the design of materials with specific functionalities, such as improved solubility or reactivity .
Case Studies and Research Findings
Research has indicated that the compound's mechanism of action involves its interaction with specific molecular targets, potentially modulating their activity. For example:
Mechanism of Action
The mechanism of action of 5-Chloro-4’-(pyrrolidin-1-ylsulfonyl)-[1,1’-biphenyl]-2-carboxylic acid involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes such as dihydrofolate reductase (DHFR), which is crucial for DNA synthesis in rapidly dividing cells.
Apoptosis Induction: It can induce apoptosis in cancer cells by activating pro-apoptotic genes like Bax and P53 while inhibiting anti-apoptotic proteins like Bcl-2.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with analogous biphenyl carboxylic acids and sulfonyl-containing derivatives to highlight structural, physicochemical, and functional differences.
Biphenyl Carboxylic Acid Derivatives
The following compounds share the biphenyl-carboxylic acid backbone but differ in substituents:
*Estimated based on molecular formula.
Key Insights :
- The methyl-substituted analogs (e.g., 135070-65-4) exhibit simpler structures with higher logP values, favoring membrane permeability but limiting polar interactions.
- The pyrrolidine sulfonyl group in the target compound introduces steric bulk and electron-withdrawing effects, which may improve metabolic stability compared to methyl groups .
- Dicarboxylic acid derivatives (e.g., 1261906-80-2) show higher aqueous solubility but reduced cell permeability due to ionization at physiological pH .
Sulfonyl-Containing Analogues
Sulfonyl groups are critical for modulating electronic and steric properties:
Key Insights :
- Benzimidazole-containing analogs (e.g., 144701-48-4) exhibit stronger aromatic interactions but increased molecular rigidity, which may hinder binding to flexible enzyme pockets .
Biological Activity
5-Chloro-4'-(pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-2-carboxylic acid is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the compound's synthesis, mechanisms of action, and biological effects, supported by relevant research findings and data.
Chemical Structure and Synthesis
The compound features a biphenyl core with a chloro substituent, a carboxylic acid group, and a pyrrolidin-1-ylsulfonyl group. The synthesis typically involves several steps:
- Formation of the Biphenyl Core : Synthesized via Suzuki coupling reactions between halogenated benzene derivatives and boronic acids.
- Chlorination : Introduction of the chloro group using electrophilic aromatic substitution.
- Sulfonylation : The pyrrolidin-1-ylsulfonyl group is added through reactions with sulfonyl chlorides in the presence of bases like triethylamine.
The biological activity of this compound is largely attributed to its interaction with specific biological targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in various metabolic pathways, leading to altered cellular functions.
- Receptor Modulation : It has been suggested that the compound can bind to nuclear receptors such as the constitutive androstane receptor (CAR), influencing gene expression related to drug metabolism and detoxification processes.
Antimicrobial Properties
Research indicates that compounds with similar scaffolds exhibit antimicrobial activity. For instance, studies have shown that derivatives containing pyrrolidine and sulfonamide groups can inhibit bacterial growth effectively.
| Compound | Activity | Reference |
|---|---|---|
| This compound | Potential antimicrobial effects | |
| Pyrrole derivatives | MIC of 5 µM against Mycobacterium tuberculosis |
Anticancer Activity
The compound's structural features suggest potential anticancer properties. Similar biphenyl derivatives have been investigated for their ability to inhibit cancer cell proliferation by targeting specific signaling pathways.
Case Studies
- Study on CAR Activation : A recent study explored various compounds for their ability to activate CAR. It was found that certain modifications increased binding affinity and activation potency, suggesting that this compound could similarly engage CAR pathways .
- In Vitro Testing : In vitro assays demonstrated that compounds with sulfonamide groups exhibited significant cytotoxicity against various cancer cell lines, indicating a promising avenue for further research into this compound's therapeutic potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
